REACTION_CXSMILES
|
[C:1]([O:4][N:5]=[C:6]([C:10](=[O:12])[CH3:11])[C:7](=[O:9])[CH3:8])(=O)C.C(=O)/C=C/CCC>C1(C)C=CC=CC=1.C(NC(C)C)(C)C>[CH3:1][O:4][N:5]=[C:6]([C:10](=[O:12])[CH3:11])[C:7](=[O:9])[CH3:8]
|
Name
|
3-(acetoxyimino)pentane-2,4-dione
|
Quantity
|
0.2 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)ON=C(C(C)=O)C(C)=O
|
Name
|
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
C(\C=C\CCC)=O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.04 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 12 hours the reaction
|
Duration
|
12 h
|
Name
|
|
Type
|
|
Smiles
|
CON=C(C(C)=O)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |